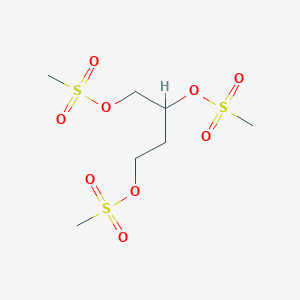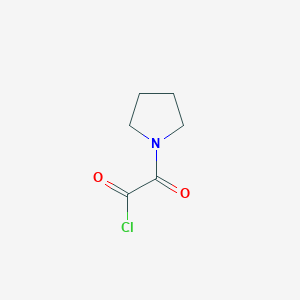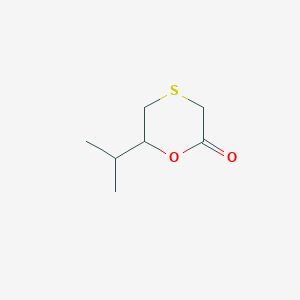
1,2,4-Tris(methanesulfonyloxy)butane
Overview
Description
1,2,4-Tris(methanesulfonyloxy)butane is a chemical compound with the molecular formula C7H16O9S3 and a molecular weight of 340.38 g/mol . This compound is typically found as a white to light yellow powder or crystal . It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,4-Tris(methanesulfonyloxy)butane can be synthesized through the reaction of 1,2,4-butanetriol with methanesulfonyl chloride in the presence of a base such as pyridine . The reaction typically occurs at low temperatures to prevent decomposition of the product. The general reaction scheme is as follows:
C4H10O3+3CH3SO2Cl→C7H16O9S3+3HCl
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1,2,4-Tris(methanesulfonyloxy)butane undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the methanesulfonate groups are replaced by other nucleophiles.
Reduction Reactions: The compound can be reduced to form 1,2,4-butanetriol.
Hydrolysis: It can be hydrolyzed in the presence of water to yield 1,2,4-butanetriol and methanesulfonic acid.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.
Reducing Agents: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used for reduction reactions.
Hydrolysis Conditions: Acidic or basic conditions can facilitate the hydrolysis of this compound.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted butane derivatives can be formed.
Reduction Product: 1,2,4-Butanetriol.
Hydrolysis Products: 1,2,4-Butanetriol and methanesulfonic acid.
Scientific Research Applications
1,2,4-Tris(methanesulfonyloxy)butane is utilized in several scientific research fields:
Biology: The compound is used in biochemical studies to investigate the effects of methanesulfonate esters on biological systems.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,2,4-Tris(methanesulfonyloxy)butane involves the cleavage of the alkyl-oxygen bonds in the methanesulfonate groups . This cleavage results in the formation of reactive intermediates that can interact with nucleophiles in the intracellular environment. The compound’s structure allows it to selectively target specific nucleophilic sites, making it useful in various chemical and biological applications.
Comparison with Similar Compounds
Similar Compounds
- 1,2,3-Tris(methanesulfonyloxy)propane
- 1,3,5-Tris(methanesulfonyloxy)benzene
- 1,2,4-Tris(chlorosulfonyloxy)butane
Uniqueness
1,2,4-Tris(methanesulfonyloxy)butane is unique due to its specific arrangement of methanesulfonate groups on the butane backbone. This arrangement provides distinct reactivity and selectivity compared to other similar compounds. Its ability to undergo various chemical reactions and its applications in multiple research fields highlight its versatility and importance in scientific research.
Properties
IUPAC Name |
3,4-bis(methylsulfonyloxy)butyl methanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16O9S3/c1-17(8,9)14-5-4-7(16-19(3,12)13)6-15-18(2,10)11/h7H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJIUOKPKBPEIMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OCCC(COS(=O)(=O)C)OS(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16O9S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80542478 | |
| Record name | 2-[(Methanesulfonyl)oxy]butane-1,4-diyl dimethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80542478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108963-16-2 | |
| Record name | 2-[(Methanesulfonyl)oxy]butane-1,4-diyl dimethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80542478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2S)-1,2,4-Tris(methanesulfonyloxy)butane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Oxepino[2,3-B]pyridine](/img/structure/B25189.png)







![N-(2,6-Dimethylphenyl)-4-[[(diethylamino)acetyl]amino]benzamide](/img/structure/B25208.png)



